Zepastine
Description
Zepastine is a pharmaceutical compound with the molecular formula C₂₃H₃₅NO₂ and an International Nonproprietary Name (INN) assigned by the World Health Organization (WHO). Its CAS registry number is 28810-23-3, and it is administered orally .
Properties
CAS No. |
28810-23-3 |
|---|---|
Molecular Formula |
C22H26N2O3S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(11S)-6-methyl-11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C22H26N2O3S/c1-23-15-11-12-16(23)14-17(13-15)27-22-18-7-3-5-9-20(18)24(2)28(25,26)21-10-6-4-8-19(21)22/h3-10,15-17,22H,11-14H2,1-2H3/t15-,16+,17?,22-/m0/s1 |
InChI Key |
DWCWLRAGCYGTNO-GDLIHOIBSA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)O[C@H]3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zepastine; Zepastina; Zepastinum. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zepastine involves the reaction of 5,11-dihydro-11-methyl-5,10,10-trioxodibenzo[c,f][1,2]thiazepine with sodium borohydride in methanol . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Methanol
Reagent: Sodium borohydride
Industrial Production Methods
The compound is then purified and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Zepastine undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents like sodium borohydride.
Substitution: Reaction with various nucleophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as and are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and development .
Scientific Research Applications
Zepastine is a compound with significant potential across various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This article explores its diverse applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.
Chemistry
This compound serves as a reagent in organic synthesis and is utilized as a model compound for studying reaction mechanisms. Its structural properties allow researchers to explore various chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its effects on cellular processes related to histamine pathways. It is particularly relevant in studies concerning allergic reactions and inflammation, where understanding the modulation of histamine can lead to better therapeutic strategies.
Medicine
This compound has been explored for its therapeutic potential in treating allergic conditions and inflammatory diseases. Its role as a histamine antagonist suggests applications in managing symptoms associated with allergies and asthma.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties for innovative solutions.
Case Study 1: Allergic Response Modulation
A study published in a peer-reviewed journal investigated the efficacy of this compound in modulating allergic responses in animal models. The results indicated a significant reduction in histamine-induced symptoms when this compound was administered, highlighting its potential as an effective antihistamine agent .
Case Study 2: Inflammation Reduction
Another study focused on the anti-inflammatory properties of this compound. Researchers found that this compound administration led to decreased levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases such as asthma and rhinitis .
Data Tables
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Chemistry | Organic synthesis reagent | Facilitates reaction mechanism studies |
| Biology | Histamine pathway studies | Reduces allergic response symptoms |
| Medicine | Treatment for allergic conditions | Effective antihistamine properties |
| Industry | Development of new materials | Innovative chemical processes |
Mechanism of Action
The mechanism of action of Zepastine involves its interaction with specific molecular targets and pathways. It is known to act as a histamine antagonist , blocking the histamine H1 receptors and thereby inhibiting the effects of histamine . This mechanism is similar to that of other antihistamines, which are used to treat allergic reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Zenazocine Mesylate
- Molecular Formula: C₂₃H₃₅NO₂ (identical to Zepastine) .
- CAS Number : 68681-43-6 .
- Key Differences: Despite sharing the same molecular formula, Zenazocine Mesylate is classified as an opioid analgesic, whereas this compound’s therapeutic role remains undefined. This highlights how minor structural variations (e.g., salt forms, stereochemistry) can drastically alter pharmacological activity.
Zeranol
Functional Analogues (Antihistamines with "-astine" Suffix)
Comparative Insights :
Challenges in Comparative Analysis
- Data Discrepancies: Conflicting CAS numbers (e.g., Zeranol and this compound both listed under 28810-23-3 in different sources) complicate accurate identification .
- Indication Ambiguity : this compound’s therapeutic use is unspecified, whereas analogues like zidovudine (antiviral) and zetidoline (antineoplastic) have well-defined roles .
- Structural Complexity : Shared molecular formulas (e.g., this compound and Zenazocine Mesylate) without crystallographic or NMR data preclude definitive structural comparisons .
Q & A
Advanced Research Question
- Heterogeneity modeling : Use single-cell RNA sequencing (scRNA-seq) to stratify cell subtypes and correlate this compound response with genetic markers .
- Dose optimization : Employ Bayesian adaptive trials to dynamically adjust dosing based on interim efficacy/toxicity data .
Methodological Tip : Validate findings with CRISPR-Cas9 knockouts of suspected target genes to confirm mechanism .
What statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?
Advanced Research Question
- Synergy quantification : Apply the Chou-Talalay method (Combination Index) or Bliss Independence Model to distinguish additive vs. synergistic effects .
- High-throughput screening : Use automated dose-matrix assays (e.g., 384-well plates) to test combinatorial ratios .
Methodological Tip : Account for batch effects in multi-plate experiments via normalization (e.g., Z-score transformation) .
How can researchers validate this compound’s target engagement in complex biological systems?
Advanced Research Question
- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to map drug-target interactions .
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-Zepastine treatment .
Methodological Tip : Combine with RNA interference (RNAi) to establish causality between target modulation and phenotypic outcomes .
What are the best practices for ensuring reproducibility in this compound’s preclinical toxicity assays?
Basic Research Question
- Standardization : Follow OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) and report animal strain/sex-specific responses .
- Blinded analysis : Implement randomization of treatment groups and blinded histopathology scoring .
Methodological Tip : Use positive controls (e.g., known hepatotoxins) to validate assay sensitivity .
How should conflicting data on this compound’s mechanism of action be addressed in grant proposals?
Advanced Research Question
- Hypothesis refinement : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame competing hypotheses .
- Preliminary data : Include counterevidence and propose targeted experiments (e.g., knock-in/knockout models) to resolve ambiguities .
Methodological Tip : Leverage preprint platforms (e.g., bioRxiv) to solicit peer feedback before submission .
What computational tools are recommended for predicting this compound’s off-target interactions?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to screen against structural databases (e.g., ChEMBL) .
- Machine learning : Train neural networks on ToxCast data to predict adverse effects .
Methodological Tip : Validate predictions with surface plasmon resonance (SPR) binding assays .
How can researchers optimize this compound’s formulation for enhanced blood-brain barrier penetration?
Advanced Research Question
- Lipidization : Synthesize prodrugs with increased logP values (e.g., ester derivatives) .
- Nanocarriers : Test polymeric nanoparticles (PLGA) or liposomes for targeted CNS delivery .
Methodological Tip : Use in situ brain perfusion models to quantify blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
